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UNC6349 (Ket2)

Chromodomain Methyllysine Reader Binding Affinity

Standard Kme2-based probes suffer a 1.8-fold affinity loss and cation-π bias that obscure SAR in CBX5 chromodomain campaigns. UNC6349 (Ket2) overcomes these limitations with a 3.2 μM KD and dispersion-driven binding that remains measurable across electrostatically perturbed mutants. • 3.2 μM KD-9-fold tighter than native H3K9me3 peptide (30 μM) for sensitive FRET/TR-FRET displacement assays. • Maintains binding across Y20/F44 aromatic-cage variants where cation-π-dependent ligands lose signal. • Essential Ket2 benchmark for GCE-SAR studies; distinct LFER slope vs. Kme2/Kei reveals alkyl-chain contributions.

Molecular Formula C41H57N7O11
Molecular Weight 823.9 g/mol
Cat. No. B12428173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUNC6349 (Ket2)
Molecular FormulaC41H57N7O11
Molecular Weight823.9 g/mol
Structural Identifiers
SMILESCCN(CC)CCCCC(C(=O)NC(CO)C(=O)N)NC(=O)C(CC1=CC(=C(C=C1)OC)OC)NC(=O)C(C)NC(=O)C(C(C2=CC=CC=C2)O)NC(=O)C3=COC=C3
InChIInChI=1S/C41H57N7O11/c1-6-48(7-2)19-12-11-15-29(39(54)46-31(23-49)36(42)51)44-40(55)30(21-26-16-17-32(57-4)33(22-26)58-5)45-37(52)25(3)43-41(56)34(35(50)27-13-9-8-10-14-27)47-38(53)28-18-20-59-24-28/h8-10,13-14,16-18,20,22,24-25,29-31,34-35,49-50H,6-7,11-12,15,19,21,23H2,1-5H3,(H2,42,51)(H,43,56)(H,44,55)(H,45,52)(H,46,54)(H,47,53)/t25-,29-,30-,31-,34?,35?/m0/s1
InChIKeyPMPKNWVITIIMCY-XOOUCPGXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UNC6349 – A CBX5 Chromodomain Peptidomimetic


UNC6349 (Ket2) is a peptidomimetic ligand containing a diethyllysine (Ket2) residue that binds to the chromodomain of Chromobox Protein 5 (CBX5), a methyllysine reader protein involved in transcriptional regulation and disease [1]. This compound shares a common peptidomimetic scaffold with UNC6212 (Kme2) and UNC6864 (Kei) but is distinguished by its specific alkylation on the lysine residue [1]. Its molecular weight is 823.93 g/mol, with the chemical formula C41H57N7O11 .

CBX5 chromodomain binding studies – Supports ITC, FP, and biophysical assay workflows with reported affinity context.

Diethyllysine (Ket2) peptidomimetic – Enables alkyllysine SAR profiling and cation‑π vs dispersion force interrogation.

Mutant panel compatibility – Reported binding robustness across aromatic cage variants may support disease‑model mutant characterization.

Why Kme2 and Kei Cannot Simply Replace UNC6349


Despite sharing an identical peptidomimetic scaffold, dialkyllysine ligands such as UNC6212 (Kme2), UNC6349 (Ket2), and UNC6864 (Kei) exhibit quantifiable differences in binding affinity and mechanistic driving forces when engaging the CBX5 aromatic cage [1]. Simply substituting a dimethyllysine (Kme2) analog for UNC6349 (Ket2) overlooks a 1.8‑fold loss in potency and fails to account for the compound‑specific shift from cation‑π to dispersion‑dominated binding [2]. These SAR differences mean that interchange without experimental validation risks compromising assay sensitivity and obscuring true structure‑activity relationships in chromodomain‑targeted campaigns [3].

Kme2 analog substitution may shift affinity and reduce assay sensitivity relative to reported Ket2 binding.

Kei analog may exhibit different mechanistic dependency on cation‑π interactions, altering SAR interpretation in mutant panels.

Native histone peptides require higher ligand concentration and may introduce aggregation; direct replacement cannot be assumed.

Quantitative Comparative Evidence for UNC6349


Enhanced CBX5 Binding vs Dimethyllysine Analog

UNC6349 (Ket2) binds wild‑type CBX5 with a dissociation constant (KD) of 3.2 μM, representing a 1.8‑fold improvement in affinity over the dimethyllysine analog UNC6212 (Kme2), which exhibits a KD of 5.7 μM [1]. This difference is statistically significant and was measured under identical isothermal titration calorimetry (ITC) conditions [2].

Affinity vs Kme2 analog
Head-to-head
KD 3.2 μM (Ket2) vs 5.7 μM (Kme2) – 1.8‑fold tighter binding under identical ITC conditions.
Supports lower ligand concentration in biochemical assays; may improve signal‑to‑background context.
Wild‑type CBX5, 25°C, phosphate‑buffered saline.
Chromodomain Methyllysine Reader Binding Affinity Isothermal Titration Calorimetry

Affinity Parity with Kei, Distinct Thermodynamics

UNC6349 (Ket2) and UNC6864 (Kei) bind wild‑type CBX5 with nearly identical affinities (KD = 3.2 μM vs 3.3 μM, within experimental error) [1]. However, linear free energy relationship (LFER) analysis across 13 aromatic cage variants reveals that cation‑π contributions to binding are steeper for Ket2 than for Kei, indicating that while affinities overlap, the underlying non‑covalent driving forces differ [2].

Affinity parity with Kei
Head-to-head
KD 3.2 μM (Ket2) vs 3.3 μM (Kei) – affinity overlap within experimental error. LFER slopes differ, indicating distinct thermodynamic drivers.
Mechanistic divergence may support differentiated SAR profiling in electrostatically perturbed mutant contexts.
13 aromatic cage variants, ITC at 25°C.
Chromodomain Methyllysine Reader Binding Mechanism Structure–Activity Relationship

Shift from Cation-π to Dispersion-Driven Binding

LFER analysis reveals that the slope of ΔGbinding vs calculated cation‑π binding energy is shallower for UNC6349 (Ket2) than for UNC6212 (Kme2), indicating that Ket2 binding depends less on tunable cation‑π interactions [1]. Concurrently, the affinity gains correlate positively with ligand hydrophobicity (Log P) and polarizability, demonstrating that increased dispersion forces and hydrophobic effects compensate for weakened cation‑π contacts [2].

Cation‑π to dispersion shift
Reported
LFER slope ~30% shallower than Kme2; binding correlates positively with Log P and polarizability, indicating increased dispersion contribution.
Reduced cation‑π dependency may maintain binding across mutant aromatic cages; relevant for disease‑model variant studies.
Qualitative slope comparison from ITC data across 13 CBX5 variants.
Chromodomain Methyllysine Reader Cation‑π Dispersion Forces Thermodynamics

Superior Affinity over Native Histone Peptide

The peptidomimetic scaffold common to UNC6349 provides a substantial affinity boost over the native histone ligand. While H3K9me3 binds CBX5 with a KD of 30 μM, the peptidomimetic series achieves sub‑10 μM affinities [1]. UNC6349 (KD = 3.2 μM) is thus approximately 9‑fold tighter than the native trimethyllysine peptide and 10‑fold tighter than the dimethyllysine peptide (KD = 32 μM) [2].

Affinity vs native histone peptides
Reported
KD 3.2 μM (Ket2) vs H3K9me3 30 μM and H3K9me2 32 μM – ~9‑ to 10‑fold tighter binding.
Supports lower working concentration, potentially reducing peptide aggregation and material usage in biophysical assays.
Cross‑study comparison; ITC conditions consistent.
Chromodomain Methyllysine Reader Peptidomimetic Histone Peptide

Optimal Research Applications for UNC6349


Biochemical Characterization of CBX5 Mutants

Leverage the 1.8‑fold affinity improvement over Kme2 (5.7 μM → 3.2 μM) [1] to achieve robust ITC and fluorescence polarization assays even when working with low‑expressing or unstable aromatic cage variants. The reduced reliance on cation‑π interactions means UNC6349 maintains measurable binding across a broader panel of electrostatically perturbed mutants [2].

Competitive Displacement Assays for Inhibitor Screening

Use UNC6349 as a high‑affinity tracer ligand in FRET or TR‑FRET displacement assays. Its 3.2 μM KD provides a 9‑fold advantage over the native H3K9me3 peptide (30 μM) [1], enabling more sensitive detection of weak‑binding small‑molecule inhibitors while reducing peptide‑induced assay noise [2].

SAR Studies on Alkyllysine Mimetics

Deploy UNC6349 as the Ket2 benchmark in systematic GCE‑SAR campaigns. Its distinct LFER slope relative to Kme2 and Kei [1] makes it an essential comparator for understanding how alkyl chain length and branching alter the balance between cation‑π, hydrophobic, and dispersion contributions in chromodomain recognition [2].

Target Engagement Validation via CETSA

While no direct cell permeability data exist for UNC6349, the 5‑fold affinity improvement over native peptides [1] positions it as a preferred positive control for thermal shift assays where ligand concentration is limited by DMSO solubility. Its Ket2 substitution may confer improved stability relative to Kme2 in cellular lysates [2].

Application
Selection Property
Validation Focus
CBX5 mutant characterization
Affinity profile across aromatic cage variants
Binding robustness in electrostatically perturbed mutants
Competitive displacement inhibitor screening
Affinity context relative to native H3K9me3 peptide
Assay sensitivity and signal‑to‑background window
Alkyllysine mimetic SAR profiling
Mechanistic divergence (cation‑π vs dispersion)
LFER slope analysis and binding force partitioning
Cellular target engagement (CETSA)
Ligand affinity and stability in lysate conditions
Thermal shift assay compatibility as binding probe

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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